molecular formula C18H18N2O2 B5718424 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide

3-phenyl-N-[4-(propionylamino)phenyl]acrylamide

Cat. No. B5718424
M. Wt: 294.3 g/mol
InChI Key: IVQWGPYRAGKHFV-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-[4-(propionylamino)phenyl]acrylamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAA is a synthetic compound that belongs to the class of acrylamides and is used in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide is not well understood. However, it is believed that 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide exerts its inhibitory activity by binding to the active site of target enzymes, thereby preventing the substrate from binding to the enzyme.
Biochemical and Physiological Effects:
3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit various biochemical and physiological effects. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to inhibit the activity of various enzymes, including cholinesterases, proteases, and kinases. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has several advantages in lab experiments, including its potent inhibitory activity against various enzymes, its synthetic accessibility, and its ability to be easily modified. However, 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide research. One potential future direction is the development of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide-based inhibitors for various enzymes, including kinases and proteases. Another potential future direction is the development of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide-based materials, including polymers and nanoparticles, for various applications, including drug delivery and imaging. Additionally, further studies are needed to investigate the potential toxicity and safety of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide in various applications.

Synthesis Methods

The synthesis of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide involves the reaction between 4-aminobenzophenone and propionyl chloride in the presence of triethylamine. The resulting product is then reacted with acryloyl chloride to obtain 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide. The synthesis of 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide is a multi-step process that requires careful optimization of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been extensively used in various scientific research applications, including drug discovery, material science, and chemical biology. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, proteases, and kinases. 3-phenyl-N-[4-(propionylamino)phenyl]acrylamide has also been used as a building block in the synthesis of various materials, including polymers and nanoparticles.

properties

IUPAC Name

(E)-3-phenyl-N-[4-(propanoylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-17(21)19-15-9-11-16(12-10-15)20-18(22)13-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,19,21)(H,20,22)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQWGPYRAGKHFV-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-[4-(propionylamino)phenyl]acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.